2-氨基-3-(氧杂环戊基)丙醇

描述

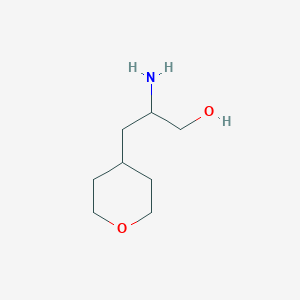

“2-Amino-3-(oxan-4-yl)propan-1-ol” is a compound with the CAS Number: 1342501-16-9 . It has a molecular weight of 159.23 . The IUPAC name for this compound is 2-amino-3-tetrahydro-2H-pyran-4-yl-1-propanol . The physical form of this compound is oil .

Molecular Structure Analysis

The InChI code for “2-Amino-3-(oxan-4-yl)propan-1-ol” is 1S/C8H17NO2/c9-8(6-10)5-7-1-3-11-4-2-7/h7-8,10H,1-6,9H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

As mentioned earlier, “2-Amino-3-(oxan-4-yl)propan-1-ol” has a molecular weight of 159.23 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .科学研究应用

阿尔茨海默病研究

- 淀粉样蛋白-β靶向:研究了相关化合物3-氨基-1-丙磺酸(3APS)结合淀粉样蛋白β(Aβ)的能力,淀粉样蛋白β是阿尔茨海默病中涉及的蛋白质。一项II期研究表明,3APS可以穿过血脑屏障,降低轻度至中度阿尔茨海默病患者的脑脊液Aβ42水平,而对生命体征或心理测量评分没有显着影响,表明其作为疾病改良治疗的潜力(Aisen et al., 2006)。

癌症治疗

- 氟嘧啶类抗癌药:S-1是一种由替加氟、吉美嘧啶和奥替钾组成的口服抗癌新药,在II期临床试验中对晚期胃癌患者显示出疗效。它突出了5-氟尿嘧啶的生化调节,提高了肿瘤选择性毒性,并显示出可控副作用的49%的缓解率(Sakata et al., 1998)。

手术中减少血液制品需求

- 原位肝移植(OLT):与ε-氨基己酸或安慰剂相比,在OLT期间使用氨甲环酸显示出总浓缩红细胞使用量显着减少。这一发现表明氨甲环酸在减少此类手术中血液制品需求方面的有效性(Dalmau et al., 2000)。

感染治疗

- 鼻病毒感染:恩韦罗西姆在体外对鼻病毒显示出高活性,在临床试验中减少了鼻病毒感染的症状和鼻腔冲洗标本中的病毒滴度,表明其作为抗鼻病毒剂的潜力(Phillpotts et al., 1981)。

精神分裂症

- 精神分裂症中的D-氨基酸氧化酶(DAO):观察到精神分裂症的小脑中DAO活性增加和表达增加,但在双相情感障碍中没有,这表明DAO通过影响D-丝氨酸代谢和NMDA受体功能在该疾病的病理生理中起潜在作用(Burnet et al., 2008)。

安全和危害

The safety information for “2-Amino-3-(oxan-4-yl)propan-1-ol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

属性

IUPAC Name |

2-amino-3-(oxan-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c9-8(6-10)5-7-1-3-11-4-2-7/h7-8,10H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWJWGLIQFODIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(oxan-4-yl)propan-1-ol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2714823.png)